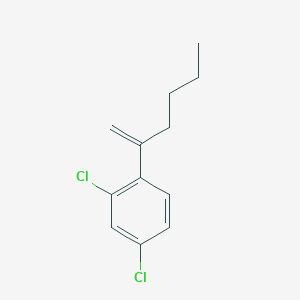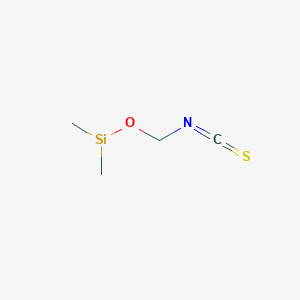
CID 78069494
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78069494” is known as Silane, isothiocyanatomethoxydimethyl-. This compound is a silane derivative, characterized by the presence of an isothiocyanate group attached to a methoxydimethylsilane backbone. Silanes are a group of silicon-based compounds that are widely used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, isothiocyanatomethoxydimethyl- typically involves the reaction of dimethylchlorosilane with potassium isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2SiCl2+KSCN→(CH3)2Si(OCH3)NCS+KCl
Industrial Production Methods
In industrial settings, the production of Silane, isothiocyanatomethoxydimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Silane, isothiocyanatomethoxydimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other nitrogen-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, amines, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, isothiocyanatomethoxydimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays and studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of Silane, isothiocyanatomethoxydimethyl- involves the interaction of the isothiocyanate group with nucleophiles, leading to the formation of thiourea derivatives. These interactions are crucial for its applications in modifying surfaces and biomolecules. The silicon backbone provides stability and enhances the compound’s reactivity towards various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylchlorosilane (CID 78069494): A precursor in the synthesis of Silane, isothiocyanatomethoxydimethyl-.
Trimethylsilyl isothiocyanate (this compound): Another silane derivative with similar reactivity but different substituents.
Methoxytrimethylsilane (this compound): A related compound with a methoxy group attached to a trimethylsilane backbone.
Uniqueness
Silane, isothiocyanatomethoxydimethyl- is unique due to the presence of both methoxy and isothiocyanate groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form strong bonds with different substrates makes it valuable in industrial applications, particularly in the production of coatings and adhesives.
Propiedades
Fórmula molecular |
C4H8NOSSi |
|---|---|
Peso molecular |
146.26 g/mol |
InChI |
InChI=1S/C4H8NOSSi/c1-8(2)6-3-5-4-7/h3H2,1-2H3 |
Clave InChI |
BFXTWASAKPHQEH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)OCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


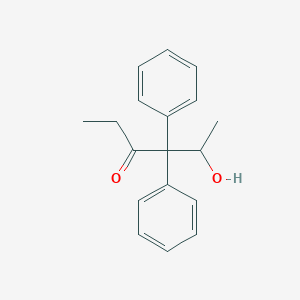
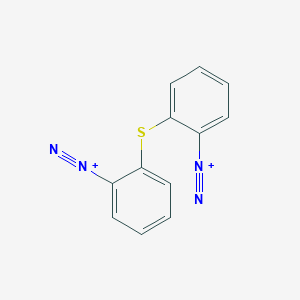
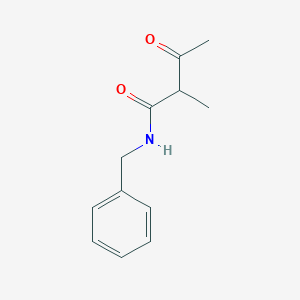
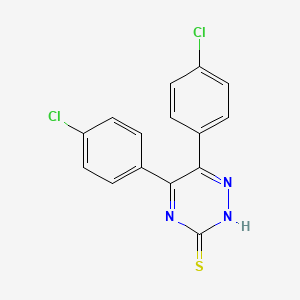
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
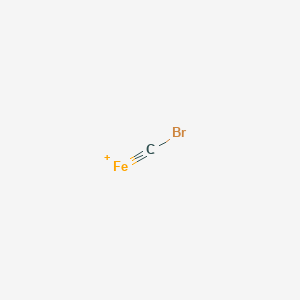
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
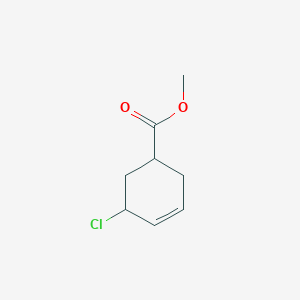
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
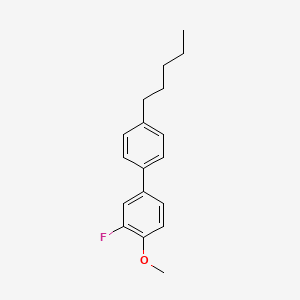
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
